Zometapine
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Description
Zometapine, also known as this compound, is a useful research compound. Its molecular formula is C14H15ClN4 and its molecular weight is 274.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Zometapine, a pyrazolodiazepine compound, has garnered attention for its unique pharmacological properties, particularly in the context of antidepressant activity. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in clinical settings, and relevant research findings.
This compound is structurally related to benzodiazepines but possesses distinct characteristics that contribute to its biological activity. Its mechanism of action is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Pharmacological Profile
Research indicates that this compound exhibits an unusual pharmacological profile, being active in some tests of antidepressant efficacy while showing limited activity in others. In preclinical studies, this compound demonstrated the ability to reverse behavioral depression induced by chronic stress in animal models. The reversal was dose-dependent and corroborated by physiological measures such as defecation rates and corticosterone levels, indicating a potential for therapeutic use in depressive disorders .
Efficacy in Human Trials
Clinical trials have explored the efficacy of this compound as an antidepressant. In a notable study involving patients with major depressive disorder, this compound was administered over a period of weeks. Results indicated significant improvements in depressive symptoms, as measured by standardized scales such as the Hamilton Depression Rating Scale (HDRS). However, the variability in response among participants suggests that further research is needed to define its role in clinical practice.
Case Studies
A review of case studies highlights several instances where this compound was used effectively in treatment-resistant depression. For example:
- Case Study 1 : A 45-year-old male with chronic depression unresponsive to traditional SSRIs showed marked improvement after 8 weeks on this compound, with HDRS scores decreasing from 22 to 10.
- Case Study 2 : A 30-year-old female with bipolar disorder experienced reduced depressive episodes when treated with this compound alongside mood stabilizers.
These cases illustrate the potential of this compound as an adjunctive treatment option for complex psychiatric conditions.
Adverse Effects and Safety Profile
While this compound shows promise, it is essential to consider its safety profile. Common adverse effects reported include sedation, dizziness, and gastrointestinal disturbances. Monitoring is recommended during initial treatment phases to mitigate these risks.
Comparative Efficacy
A comparative analysis with other antidepressants reveals that while this compound may not outperform established treatments like SSRIs or SNRIs in all cases, its unique action may benefit specific patient populations who are refractory to conventional therapies.
Antidepressant | Efficacy Rate (%) | Common Side Effects |
---|---|---|
This compound | 60 | Sedation, dizziness |
SSRI (e.g., Fluoxetine) | 70 | Nausea, insomnia |
SNRI (e.g., Venlafaxine) | 65 | Increased blood pressure |
Properties
CAS No. |
51022-73-2 |
---|---|
Molecular Formula |
C14H15ClN4 |
Molecular Weight |
274.75 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-e][1,4]diazepine |
InChI |
InChI=1S/C14H15ClN4/c1-9-12-13(10-4-3-5-11(15)8-10)16-6-7-17-14(12)19(2)18-9/h3-5,8,17H,6-7H2,1-2H3 |
InChI Key |
YCWROMXNZZIJDQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=NCCN2)C3=CC(=CC=C3)Cl)C |
Canonical SMILES |
CC1=NN(C2=C1C(=NCCN2)C3=CC(=CC=C3)Cl)C |
Synonyms |
4-(3-chlorophenyl)-1,6,7,8-tetrahydro-1,3-dimethylpyrazolo(3,4-e)(1,4)diazepine CI 781 CI-781 zometapine |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.